Quaternary Carbon Conformational Lock
The target compound contains a geminal methyl group at C‑1 that converts the cyclohexane ring into a 1,1‑disubstituted system. In contrast, the closest comparator, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (CAS 95233‑37‑7), lacks this methyl group and retains a tertiary C‑1 carbon. The presence of the quaternary centre is expected to increase conformational rigidity and reduce the number of low‑energy conformers available to the free acid, a characteristic often exploited in medicinal chemistry to pre‑organise ligands for binding [REFS‑1]. No direct comparative X‑ray or computational study was identified for these two specific compounds; therefore the evidence is classified as Class‑level inference [REFS‑1].
| Evidence Dimension | Number of sp³‑hybridised C‑1 substituents impacting conformational flexibility |
|---|---|
| Target Compound Data | 4-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid contains a quaternary C‑1 (two carbon substituents: methyl + carboxylate) |
| Comparator Or Baseline | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS 95233-37-7) contains a tertiary C‑1 (one carbon substituent: carboxylate) |
| Quantified Difference | Not quantifiable from available public data; differentiation is qualitative and structure‑based |
| Conditions | Structural comparison from standard chemical databases; no direct experimental conformational analysis available |
Why This Matters
For procurement decisions where a quaternary carbon centre is essential to lock the three‑dimensional orientation of the 4‑chlorophenyl and carboxylate motifs, the 1‑methyl compound is structurally mandatory.
